(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid: A Technical Guide for Advanced Synthesis and Drug Discovery
(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid: A Technical Guide for Advanced Synthesis and Drug Discovery
This in-depth guide provides a comprehensive technical overview of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid, a critical reagent in modern organic synthesis and medicinal chemistry. The focus is to deliver actionable insights and field-proven protocols, grounded in established scientific principles, to researchers, scientists, and drug development professionals. This document emphasizes the rationale behind experimental choices to ensure optimal outcomes in complex synthetic applications.
Core Molecular Profile and Physicochemical Properties
(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a substituted phenylboronic acid that serves as a versatile building block, particularly in cross-coupling reactions. Its utility is derived from the distinct reactivity of its functional groups—the boronic acid, the methoxycarbonyl group, and the chloro substituent. A firm grasp of its fundamental properties is essential for its effective use, influencing everything from storage to reaction optimization.
| Property | Value | Source |
| Molecular Formula | C8H8BClO4 | [][2][3] |
| Molecular Weight | 214.4 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| CAS Number | 957062-64-5 | [][2][3] |
| IUPAC Name | (5-chloro-2-methoxycarbonylphenyl)boronic acid | [][3] |
Expert Insight: Like many boronic acids, this compound is susceptible to dehydration, which leads to the formation of a corresponding boroxine (a trimeric anhydride). To maintain its integrity and ensure stoichiometric accuracy in reactions, it is advisable to store the compound in a desiccator or under an inert atmosphere.
The Suzuki-Miyaura Cross-Coupling Reaction: A Workflow-Driven Approach
The primary application of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is a cornerstone of modern drug discovery, enabling the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate to construct complex molecular architectures.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid with a generic aryl bromide (Ar-Br).
Materials:
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(5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents)
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Aryl bromide (Ar-Br) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
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Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 equivalents)
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Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
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Inert gas (Nitrogen or Argon)
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Standard glassware for anhydrous reactions
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl bromide (1.0 eq.), (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), and the base (2.0 eq.).
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Causality: A slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide. The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
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Solvent and Catalyst Addition: Add the degassed solvent system via cannula or syringe. Stir for 5-10 minutes to ensure a homogeneous mixture. Add the palladium catalyst under a positive flow of inert gas.
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Causality: Degassing the solvent removes dissolved oxygen. The catalyst is added last to minimize its exposure to any residual oxygen.
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Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
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Causality: Heating increases the reaction rate. The optimal temperature depends on the reactivity of the coupling partners and the solvent.
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Workup and Purification: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow Visualization
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Action and the Role of Substituents
A clear understanding of the Suzuki-Miyaura reaction mechanism is essential for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic properties of the substituents on (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid significantly influence the reaction:
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Boronic Acid Group (-B(OH)2): This functional group is central to the transmetalation step, where the organic moiety is transferred to the palladium center.
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Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent increases the acidity of the boronic acid, which can affect the rate of transmetalation.
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Methoxycarbonyl Group (-COOCH3): This is also an electron-withdrawing group and provides a synthetic handle for further functionalization, such as hydrolysis to a carboxylic acid for subsequent amide coupling—a common strategy in drug discovery.
Safety, Handling, and Storage
Proper handling of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is crucial for laboratory safety.
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Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhaling the dust and prevent contact with skin and eyes.
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Handling: Use this chemical in a well-ventilated area, preferably within a fume hood.
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Storage: Store in a cool, dry place, away from moisture and oxidizing agents. As noted, storage in a desiccator is recommended to prevent the formation of the inactive boroxine trimer.
Applications in Drug Discovery and Materials Science
The biaryl motif constructed using (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is a prevalent scaffold in numerous biologically active molecules. The ability to further derivatize the methoxycarbonyl group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Its application also extends to the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs), where the tailored electronic properties of conjugated systems are desirable.
This guide provides a foundational and in-depth understanding of (5-Chloro-2-(methoxycarbonyl)phenyl)boronic acid. By mastering its reactivity and the practical aspects of its application, researchers can confidently leverage this versatile reagent in their synthetic work.
References
- Benchchem. (n.d.). An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids.
- BOC Sciences. (n.d.). CAS 957062-64-5 5-Chloro-2-(methoxycarbonyl)phenylboronic acid.
- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-(methoxycarbonyl)phenylboronic acid.
- P&S Chemicals. (n.d.). Product information, 5-Chloro-2-(methoxycarbonyl)phenylboronic acid.
- Biosynth. (n.d.). 5-Chloro-2-methoxyphenylboronic acid.
- Matrix Scientific. (n.d.). 5-Chloro-2-methoxyphenylboronic acid.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxyphenylboronic acid.
- ACS Publications. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling.
- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Chloro-2-methoxyphenylboronic Acid: An Essential Building Block for Drug Discovery.
